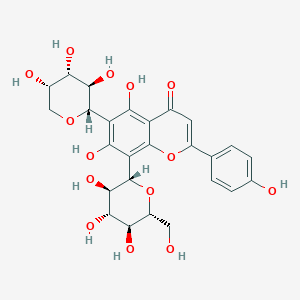

Isoschaftoside

Description

This compound has been reported in Camellia sinensis, Glycine max, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMFOVNOXASTPA-VYUBKLCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317293 | |

| Record name | Isoschaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52012-29-0 | |

| Record name | Isoschaftoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52012-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoschaftoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052012290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoschaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSCHAFTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H27X8715V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isoschaftoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside is a naturally occurring C-glycosylflavonoid found in a variety of plants, including those from the Fabaceae and Poaceae families.[1] As a glycosylated derivative of apigenin, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-inflammatory mechanisms. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is structurally defined as apigenin substituted at the 6- and 8-positions by an alpha-L-arabinopyranosyl and a beta-D-glucosyl residue, respectively.[2] This di-C-glycosylflavone structure is crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one[2] |

| SMILES | C1--INVALID-LINK--C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5--INVALID-LINK--CO)O)O)O)O)O)O)O[2] |

| InChI | InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C26H28O14 | [1][3] |

| Molecular Weight | 564.49 g/mol | [1][4] |

| CAS Number | 52012-29-0 | [1][3] |

| Appearance | Yellow powder | ChemFaces |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

| XLogP3 | -2.2 | [5] |

| Hydrogen Bond Donor Count | 10 | PubChem |

| Hydrogen Bond Acceptor Count | 14 | PubChem |

| Boiling Point (Predicted) | 935.0 ± 65.0 °C at 760 mmHg | ECHEMI |

| Storage | Store at 10°C - 25°C, keep container well closed. | [4] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, antitumor, antimicrobial, and nematicidal effects.[1][6]

Anti-inflammatory Activity

A significant area of research has focused on the anti-inflammatory properties of this compound, particularly in the context of neuroinflammation. Studies have shown that this compound can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[7] This effect is mediated, at least in part, through the inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) metabolic reprogramming pathway.[7][8]

This compound has been demonstrated to attenuate the LPS-induced phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and the Mammalian Target of Rapamycin (mTOR), which are upstream regulators of HIF-1α.[7][8] By inhibiting this pathway, this compound effectively reduces the expression of pro-inflammatory cytokines and enzymes such as iNOS, TNF-α, IL-1β, and COX2.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol Griess Test [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. docs.abcam.com [docs.abcam.com]

A Technical Guide to the Natural Sources of Isoschaftoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside, a C-glycosylflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the natural plant sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Plant Sources of this compound

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in the Fabaceae (legume) and Poaceae (grass) families. It has been identified in various parts of plants, including leaves, stems, roots, and seeds. A summary of prominent plant sources is provided below.

Quantitative Data of this compound in Various Plant Species

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the specific chemotype. The following table summarizes the available quantitative data for this compound in several plant species.

| Plant Species | Family | Plant Part | This compound Concentration | Reference |

| Desmodium styracifolium | Fabaceae | Stem and Leaf | 0.012-0.034% | [1] |

| Desmodium uncinatum | Fabaceae | Root Exudates | 10-100 nM | [2][3] |

| Triticum aestivum (Wheat) | Poaceae | Sprouts | Variable among mutant lines | [1] |

| Passiflora incarnata | Passifloraceae | Aerial Parts | Present as a major flavonoid in one chemotype | [4] |

| Eleusine indica | Poaceae | Aerial Parts | Identified, but quantitative data not specified | [5][6] |

| Peperomia pellucida | Piperaceae | Whole Plant | Identified, but quantitative data not specified | [7] |

| Scutellaria baicalensis | Lamiaceae | Stems and Leaves | Identified, but quantitative data not specified | [8] |

| Glycyrrhiza uralensis | Fabaceae | Roots and Rhizomes | Flavonoids quantified, but this compound not specified | [9][10][11] |

| Camellia sinensis (Tea) | Theaceae | Leaves | Flavonoids quantified, but this compound not specified | [12][13] |

| Glycine max (Soybean) | Fabaceae | Seeds | Isoflavones are major, specific this compound content not detailed | [14] |

| Zea mays (Maize) | Poaceae | - | - | - |

| Sorghum bicolor (Sorghum) | Poaceae | - | - | - |

| Sauromatum guttatum | Araceae | - | Phytochemicals identified, this compound not specified | [15] |

Note: A hyphen (-) indicates that while the plant is a known source, specific quantitative data for this compound was not available in the cited literature.

Biosynthesis of this compound

The biosynthesis of this compound in higher plants is a two-step di-C-glycosylation process. This pathway involves the sequential action of two distinct C-glycosyltransferases (CGTs). The process begins with a flavanone precursor, which undergoes C-glucosylation followed by C-arabinosylation to yield this compound.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The extraction, purification, and quantification of this compound from plant materials involve a series of chromatographic and spectroscopic techniques. The following sections outline a general workflow and specific methodologies cited in the literature.

General Experimental Workflow for this compound Analysis

Caption: General workflow for this compound analysis.

Detailed Methodologies

1. Extraction of this compound from Plant Material

A general procedure for the extraction of flavonoids, including this compound, from plant tissues is as follows:

-

Sample Preparation: The plant material (e.g., leaves, stems) is dried at a controlled temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with a polar solvent. Methanol or ethanol, often in aqueous solutions (e.g., 70-80%), are commonly used.[16] Maceration, sonication, or Soxhlet extraction can be employed. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Purification of this compound

Purification of this compound from the crude extract is typically achieved through a combination of chromatographic techniques.

-

Solid-Phase Extraction (SPE): The crude extract can be subjected to SPE for initial cleanup and fractionation. A C18 cartridge is commonly used. The extract is dissolved in a suitable solvent and loaded onto the conditioned cartridge. Interfering substances are washed away with a non-polar solvent, and the flavonoids are then eluted with a more polar solvent like methanol.[17][18][19]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, preparative HPLC is the method of choice.[20][21]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution system consisting of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol is employed.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (around 270 nm and 330 nm) is used to monitor the separation.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.

-

3. Quantification of this compound by HPLC-UV/PDA

A validated High-Performance Liquid Chromatography (HPLC) method with UV or Photodiode Array (PDA) detection is commonly used for the quantitative analysis of this compound in plant extracts.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). The gradient program would be optimized to achieve good separation of this compound from other components in the extract.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection Wavelength: Monitoring at a wavelength of maximum absorbance for this compound, typically around 335 nm.

-

Quantification: Quantification is performed using an external standard method. A calibration curve is constructed by injecting known concentrations of a pure this compound standard. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

4. Structural Elucidation

The definitive identification of isolated this compound is achieved through spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) provides information about the molecular weight of the compound. Tandem mass spectrometry (MS/MS) helps in elucidating the fragmentation pattern, which is characteristic of C-glycosylflavonoids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are crucial for the complete structural elucidation of this compound, confirming the positions of the sugar moieties on the apigenin backbone.

Conclusion

This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and the experimental methodologies for its extraction, purification, and quantification. While this compound is present in a wide array of plant species, quantitative data remains limited for many of them, highlighting an area for future research. The detailed protocols and workflow diagrams presented herein are intended to facilitate further investigation into this promising bioactive compound, aiding researchers and drug development professionals in their endeavors to unlock its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of some selected secondary metabolites and their invitro antioxidant activity in commercially available Ethiopian tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annotation and Identification of Phytochemicals from Eleusine indica Using High-Performance Liquid Chromatography Tandem Mass Spectrometry: Databases-Driven Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ukm.my [ukm.my]

- 6. researchtrend.net [researchtrend.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. japsonline.com [japsonline.com]

- 15. Sauromatum guttatum extract promotes wound healing and tissue regeneration in a burn mouse model via up-regulation of growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. lcms.cz [lcms.cz]

- 21. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

An In-depth Technical Guide to the Isoschaftoside Biosynthesis Pathway in Higher Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside, a C-glycosylflavonoid, is a specialized metabolite found in a variety of higher plants, including medicinal herbs and cereal crops. It is an apigenin derivative, specifically apigenin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside[1][2]. This compound and its isomer, schaftoside, have garnered significant interest due to their potential applications in agriculture and medicine, exhibiting allelopathic and neuroprotective properties[3][4]. Understanding the intricate biosynthetic pathway of this compound is crucial for its targeted production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway, its regulation, quantitative data on key enzymes, and detailed experimental protocols.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavanone backbone, which is then modified through hydroxylation and sequential C-glycosylation events.

Phenylpropanoid and Flavonoid Biosynthesis: The Upstream Feeder Pathway

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) leads to the production of p-coumaroyl-CoA. This intermediate serves as a key precursor for the flavonoid biosynthetic pathway[4][5].

Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone into the flavanone naringenin[6].

dot

The Core this compound Biosynthetic Pathway

The core pathway leading to this compound involves three key enzymatic steps starting from the flavanone, naringenin.

Step 1: 2-Hydroxylation of Naringenin

The first committed step towards C-glycosylflavone biosynthesis is the conversion of the flavanone naringenin to 2-hydroxynaringenin. This reaction is catalyzed by a flavanone 2-hydroxylase (F2H), a cytochrome P450 monooxygenase (CYP93G2 in rice)[7][8][9]. This enzyme introduces a hydroxyl group at the C-2 position of the flavanone backbone, which is a prerequisite for the subsequent C-glycosylation.

Step 2: C-Glucosylation of 2-Hydroxynaringenin

The initial C-glycosylation is the attachment of a glucose moiety to the C-8 position of 2-hydroxynaringenin. This reaction is catalyzed by a specific C-glucosyltransferase, designated as CGTa, which utilizes UDP-glucose as the sugar donor. This results in the formation of 8-C-β-D-glucopyranosyl-2-hydroxynaringenin (also known as C-glucosyl-2-hydroxynaringenin)[6][10].

Step 3: C-Arabinosylation of the Mono-C-glucoside

The final step in this compound biosynthesis is the attachment of an arabinose moiety to the C-6 position of 8-C-β-D-glucopyranosyl-2-hydroxynaringenin. This second C-glycosylation is catalyzed by a distinct C-arabinosyltransferase, termed CGTb, which uses UDP-arabinose as the sugar donor[6][10]. The resulting di-C-glycosylated 2-hydroxyflavanone then undergoes dehydration to form the stable flavone, this compound.

dot

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These proteins form a ternary complex, often referred to as the MBW complex, which binds to the promoters of flavonoid biosynthetic genes and activates their transcription[1][2][5][8][11].

While specific MYB and bHLH transcription factors directly regulating the this compound pathway genes (F2H, CGTa, CGTb) are yet to be fully elucidated, it is evident that their expression is integrated into the broader flavonoid regulatory network. Environmental cues such as light and stress can influence the expression of these regulatory proteins, thereby modulating the production of this compound[12].

dot

Quantitative Data

Quantitative biochemical data for the specific enzymes in the this compound pathway are limited. The following tables summarize available data for related enzymes, which can serve as a reference for experimental design.

Table 1: Kinetic Parameters of Related Flavonoid Modifying Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (µM·min⁻¹·mg⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Plant | Reference |

| C-glycosyltransferase (ScCGT1) | 2-hydroxynaringenin | 17.5 ± 2.0 | - | 795.4 | Stenoloma chusanum | [10] |

| Flavonoid 3'-hydroxylase (CYP75B3-IM) | Naringenin | 0.286 | 0.214 | - | Oryza sativa | [13] |

| Flavonoid 3'-hydroxylase (CYP75B3-IM) | Apigenin | 0.072 | 0.131 | - | Oryza sativa | [13] |

Table 2: Optimal Reaction Conditions for Related Flavonoid Glycosyltransferases

| Enzyme | Optimal pH | Optimal Temperature (°C) | Source Plant | Reference |

| C-glycosyltransferase (ScCGT1) | 6.5 | 30 | Stenoloma chusanum | [10] |

| Flavonoid Glycosyltransferase (CsUGT76F1) | 8.0 | 40 | Citrus sinensis | [14] |

| Flavonoid 3-O-glycosyltransferase (Fh3GT1) | 8.0 | 30 | Freesia hybrida | [13] |

Experimental Protocols

Heterologous Expression and Purification of C-Glycosyltransferases (CGTa and CGTb)

This protocol describes the expression of recombinant CGTs in E. coli for subsequent biochemical characterization.

dot

Materials:

-

E. coli strain BL21(DE3)

-

pET expression vector with an N-terminal His-tag

-

LB medium and agar plates with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

Procedure:

-

Gene Cloning: Clone the coding sequences of CGTa and CGTb into a pET expression vector.

-

Transformation: Transform the recombinant plasmids into E. coli BL21(DE3) competent cells and select for transformants on antibiotic-containing LB agar plates.

-

Culture Growth: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Protein Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to grow the culture overnight at the lower temperature.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. Centrifuge the lysate to pellet cell debris.

-

Purification: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro C-Glycosyltransferase Activity Assay

This assay is designed to determine the activity and substrate specificity of the purified CGTa and CGTb enzymes.

Materials:

-

Purified CGTa or CGTb enzyme

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

Substrates: 2-hydroxynaringenin (for CGTa), 8-C-glucosyl-2-hydroxynaringenin (for CGTb)

-

Sugar donors: UDP-glucose (for CGTa), UDP-arabinose (for CGTb)

-

Methanol (for quenching the reaction)

-

HPLC system for product analysis

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, substrate (e.g., 100 µM), sugar donor (e.g., 1 mM), and purified enzyme (e.g., 1-5 µg) in a final volume of 100 µL.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to separate and quantify the reaction product.

Extraction and HPLC Analysis of this compound from Plant Material

This protocol outlines the extraction and quantification of this compound from plant tissues.

Materials:

-

Freeze-dried and ground plant material

-

Extraction solvent (e.g., 80% methanol)

-

HPLC system with a C18 column and a diode array detector (DAD)

-

Mobile phase: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile)

-

This compound analytical standard

Procedure:

-

Extraction: Extract a known weight of the powdered plant material with the extraction solvent using ultrasonication or maceration.

-

Sample Preparation: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Analysis: Inject the filtered extract onto the HPLC system. Use a gradient elution program to separate the compounds. For example, a linear gradient from 10% to 50% Solvent B over 30 minutes.

-

Quantification: Monitor the elution profile at a wavelength of ~330-350 nm. Identify the this compound peak by comparing its retention time and UV spectrum with the analytical standard. Quantify the amount of this compound using a calibration curve prepared with the standard.

Conclusion

The biosynthesis of this compound in higher plants is a complex and highly regulated process that builds upon the general flavonoid pathway. The core of this pathway is a two-step C-glycosylation of a 2-hydroxyflavanone precursor, catalyzed by two distinct C-glycosyltransferases. While the key enzymatic steps have been elucidated, further research is needed to fully characterize the specific enzymes involved in different plant species and to unravel the precise transcriptional regulatory networks that control the production of this important bioactive compound. The experimental protocols provided in this guide offer a framework for researchers to investigate this fascinating pathway and to explore the potential of this compound in various applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a C-glycosylflavonoid from Desmodium uncinatum root exudate, is an allelochemical against the development of Striga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Lipopolysaccharide-Induced Inflammation in Microglia through Regulation of HIF-1α-Mediated Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dissection of the general two-step di- C-glycosylation pathway for the biosynthesis of (iso)schaftosides in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. CYP93G2 Is a Flavanone 2-Hydroxylase Required for C-Glycosylflavone Biosynthesis in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CYP93G2 is a flavanone 2-hydroxylase required for C-glycosylflavone biosynthesis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Identification of C-glycosyl flavones by high performance liquid chromatography electrospray ionization mass spectrometry and quantification of five main C-glycosyl flavones in Flickingeria fimbriata - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of C-glycosyl Flavonoids: An In-depth Technical Guide on Isoschaftoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-glycosyl flavonoids represent a unique subclass of flavonoids characterized by a sugar moiety attached to the aglycone via a carbon-carbon bond, conferring enhanced stability and distinct biological properties compared to their O-glycosyl counterparts. Among these, Isoschaftoside, a C-glycosyl derivative of apigenin, has emerged as a compound of significant scientific interest. This technical guide provides a comprehensive overview of the biological activities of this compound and related C-glycosyl flavonoids, with a focus on their antioxidant, anti-inflammatory, neuroprotective, anticancer, and anti-diabetic potential. Detailed experimental protocols for key bioassays are provided, alongside a quantitative summary of reported activities to facilitate comparative analysis. Furthermore, this guide elucidates the molecular mechanisms underlying these effects through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to C-glycosyl Flavonoids and this compound

Flavonoids are a diverse group of plant secondary metabolites renowned for their wide array of pharmacological effects.[1] The C-glycosyl flavonoids, a distinct class within this family, are characterized by the direct attachment of a sugar unit to the flavonoid skeleton through a C-C bond, most commonly at the C-6 or C-8 position of the A-ring.[2] This structural feature renders them resistant to enzymatic and acidic hydrolysis, which readily cleaves the O-glycosidic bonds of more common flavonoids.[3] This enhanced stability is believed to contribute to their unique pharmacokinetic profiles and biological activities.

This compound (apigenin-6-C-α-L-arabinoside-8-C-β-D-glucoside) is a prominent member of the C-glycosyl flavonoid family, found in various plant species.[1][4] Structurally, it is a derivative of the flavone apigenin, with two different sugar moieties attached to its A-ring. Emerging research has highlighted the multifaceted biological potential of this compound, including its roles in cellular protection, immune response modulation, and metabolic regulation.[5][6] This guide will delve into the key biological activities of this compound, presenting the available quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Biological Activities of this compound and Related C-glycosyl Flavonoids

This compound and its structural relatives exhibit a broad spectrum of biological activities, which are summarized in the following sections. The quantitative data for these activities are presented in the tables below to provide a clear comparative overview.

Antioxidant Activity

C-glycosyl flavonoids are potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress.[5] This activity is attributed to their phenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Table 1: Antioxidant Activity of this compound and Related C-glycosyl Flavonoids

| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 of Reference (µM) | Source |

| Orientin | DPPH Radical Scavenging | 9.5 | - | - | [7] |

| Vitexin | DPPH Radical Scavenging | - | - | - | [8] |

| This compound | - | Data not available | - | - | - |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways in immune cells such as microglia.[1][6] It has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[1][6]

Table 2: Anti-inflammatory Activity of this compound and Related C-glycosyl Flavonoids

| Compound | Cell Line | Stimulant | Parameter Measured | IC50 (µM) | Source |

| This compound | BV-2 Microglia | LPS (10 ng/mL) | NO Production | Dose-dependent inhibition observed | [1][6] |

| Orientin | RAW 264.7 Macrophages | LPS | NO Production | 23 | [7] |

| Isovitexin | RAW 264.7 Macrophages | LPS | NO Production | 48 | [7] |

Note: While a specific IC50 value for this compound's inhibition of NO production is not provided, the literature confirms a dose-dependent effect.[1][6] Data for Orientin and Isovitexin are included for comparison.

Neuroprotective Activity

The neuroprotective effects of C-glycosyl flavonoids, including this compound, are linked to their antioxidant and anti-inflammatory properties, which help to protect neuronal cells from damage induced by oxidative stress and inflammation.[1][9] They have been shown to modulate signaling pathways crucial for neuronal survival and function.

Table 3: Neuroprotective Activity of this compound and Related C-glycosyl Flavonoids

| Compound | Model | Key Findings | Quantitative Data | Source |

| This compound | LPS-stimulated BV-2 microglia | Suppresses neuroinflammation | Dose-dependent inhibition of pro-inflammatory mediators | [1][10] |

| Vitexin | H2O2-induced oxidative stress in PC12 cells | Reduces ROS, inhibits apoptosis, induces Nrf-2 and HO-1 | 50 µM reduced ROS formation | [9] |

Anticancer Activity

Several C-glycosyl flavonoids have been investigated for their potential as anticancer agents.[8][11] Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways that are dysregulated in cancer cells.

Table 4: Anticancer Activity of Related C-glycosyl Flavonoids

| Compound | Cell Line | Activity | IC50 (µM) | Source |

| Orientin | A549 (Lung Carcinoma) | Cytotoxicity | ≤ 30 | [5] |

| Orientin | MDA-MB-231 (Breast Carcinoma) | Cytotoxicity | ≤ 30 | [5] |

| Vitexin | HCT-116 (Colon Carcinoma) | Cytotoxicity | - | [8] |

| This compound | HepG2 (Hepatocellular Carcinoma) | Inhibitory effect on proliferation | Data not available | [6] |

Note: While this compound has been reported to have an inhibitory effect on HepG2 cell proliferation, specific IC50 values were not found in the provided search results. Data for Orientin and Vitexin are presented for context.

Anti-diabetic Activity

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in the management of type 2 diabetes. C-glycosyl flavonoids have been explored for their potential in this area.

Table 5: Anti-diabetic Activity of Related C-glycosyl Flavonoids

| Compound | Enzyme | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Source |

| This compound | α-glucosidase, α-amylase | Data not available | - | - | - |

| Various Flavonoids | α-glucosidase | Varies | Acarbose | Varies | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound and related C-glycosyl flavonoids.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

In a 96-well microplate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

-

For the control, add 100 µL of methanol to 100 µL of the DPPH solution. For the blank, use 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity Assay

Principle: This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Seed RAW 264.7 macrophage cells or BV-2 microglial cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for RAW 264.7 or 10 ng/mL for BV-2) for 24 hours.

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, TNF-α, and IL-1β, in cell lysates.

Protocol:

-

Culture and treat cells as described in the NO production assay.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, TNF-α, IL-1β, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry analysis is used to quantify the protein expression levels relative to the loading control.

Anti-diabetic Activity Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. The inhibition is monitored by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Protocol:

-

Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Prepare various concentrations of the test compound (this compound) and a standard inhibitor (e.g., acarbose).

-

In a 96-well plate, add the test compound or standard, followed by the α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate pNPG.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz diagrams.

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects in microglia by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response. This is achieved through the downregulation of the HIF-1α-mediated metabolic reprogramming pathway and the attenuation of ERK1/2 and mTOR phosphorylation.[1][6]

Caption: Anti-inflammatory pathway of this compound.

Neuroprotective Signaling via Nrf2 Activation

Flavonoids, including C-glycosyl flavonoids like Vitexin, can exert neuroprotective effects by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[9] This pathway upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

Caption: Nrf2 activation pathway by flavonoids.

Modulation of AMPK/mTOR Pathway in Neuroprotection

Related C-glycosyl flavonoids have been shown to modulate the AMPK/mTOR signaling pathway, which is a critical regulator of cellular energy homeostasis and has been implicated in neuroprotection.[13]

Caption: AMPK/mTOR pathway modulation by flavonoids.

Conclusion

This compound, a representative C-glycosyl flavonoid, exhibits a compelling range of biological activities that position it as a promising candidate for further investigation in drug discovery and development. Its demonstrated anti-inflammatory and neuroprotective effects, coupled with the broader antioxidant, anticancer, and anti-diabetic potential of related C-glycosyl flavonoids, underscore the therapeutic versatility of this class of compounds. The enhanced stability conferred by the C-glycosidic bond may offer advantages in terms of bioavailability and in vivo efficacy.

While the currently available quantitative data for this compound is somewhat limited, the detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for future research. Further studies are warranted to establish a more comprehensive quantitative profile of this compound's bioactivities and to fully unravel the intricate molecular mechanisms underlying its therapeutic potential. Such efforts will be crucial in translating the promising preclinical findings into tangible clinical applications.

References

- 1. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orientin, a Bio-Flavonoid from Trigonella hamosa L., Regulates COX-2/PGE-2 in A549 Cell Lines via miR-26b and miR-146a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vitexin induces apoptosis by suppressing autophagy in multi-drug resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Lipopolysaccharide-Induced Inflammation in Microglia through Regulation of HIF-1 α-Mediated Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants - PMC [pmc.ncbi.nlm.nih.gov]

Isoschaftoside: A Technical Guide to its Mechanisms of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside, a naturally occurring C-glycosylflavonoid found in various plants, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] As a derivative of apigenin, this bioactive compound has demonstrated potent antioxidant and anti-inflammatory properties, with emerging research pointing towards its potential in addressing cellular senescence and other age-related processes.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms of this compound in cellular models, focusing on its anti-inflammatory and anti-senescence effects. For each key mechanism, detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Anti-inflammatory Mechanism of Action

This compound has been shown to exert significant anti-inflammatory effects, particularly in microglia, the resident immune cells of the central nervous system.[4][5] Its action in these cells mitigates the inflammatory response triggered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Inhibition of Pro-inflammatory Mediators

In cellular models of neuroinflammation, this compound dose-dependently inhibits the production of key pro-inflammatory mediators. This includes a reduction in nitric oxide (NO) and the suppression of inflammatory enzymes and cytokines.[4][5]

Table 1: Inhibitory Effects of this compound on LPS-Induced Pro-inflammatory Mediators in BV2 Microglial Cells

| Pro-inflammatory Mediator | This compound Concentration (µM) | Stimulation | Cell Line | Observed Effect | Reference |

| Nitric Oxide (NO) | 0-1000 | 10 ng/mL LPS for 24h | BV2 microglia | Dose-dependent inhibition | [4] |

| iNOS | 200 | 10 ng/mL LPS | BV2 microglia | Significant inhibition of protein expression | [4][5] |

| TNF-α | 200 | 10 ng/mL LPS | BV2 microglia | Significant inhibition of protein expression | [4][5] |

| IL-1β | 200 | 10 ng/mL LPS | BV2 microglia | Significant inhibition of protein expression | [4][5] |

| COX2 | 200 | 10 ng/mL LPS | BV2 microglia | Significant inhibition of protein expression | [4][5] |

Modulation of the ERK1/2/mTOR/HIF-1α Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the downregulation of the ERK1/2/mTOR signaling pathway, which in turn inhibits the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequent metabolic reprogramming.[4][5]

Experimental Protocols

-

Cell Line: Murine BV2 microglial cells.[4]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[4]

-

Culture Conditions: Humidified atmosphere with 5% CO2 at 37°C.[4]

-

Treatment:

-

Cells are seeded in appropriate culture plates.

-

Pre-treatment with various concentrations of this compound (0-1000 µM) is performed.

-

Inflammation is induced by stimulating the cells with 10 ng/mL of lipopolysaccharide (LPS) for 24 hours.[4]

-

-

Method: Griess Reagent Assay.

-

Procedure:

-

After cell treatment, the cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

-

Objective: To determine the protein levels of iNOS, TNF-α, IL-1β, COX2, p-ERK1/2, p-mTOR, and HIF-1α.

-

Procedure:

-

Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Anti-Senescence Mechanism of Action

This compound has shown promise in mitigating cellular senescence, a process implicated in aging and age-related diseases. Its effects have been observed in senescent human dermal fibroblasts.[2][3]

Reduction of Oxidative Stress and Restoration of Mitochondrial Function

A key aspect of this compound's anti-senescence activity is its ability to reduce reactive oxygen species (ROS), a major driver of cellular damage and senescence.[2][3] This is accompanied by the restoration of mitochondrial membrane potential, indicating improved mitochondrial function.[2]

Table 2: Effects of this compound on Senescent Fibroblasts

| Parameter | This compound Concentration | Cell Line | Observed Effect | Reference |

| Cell Proliferation | 1 µM | Senescent Fibroblasts | Significant increase | [2][3] |

| Reactive Oxygen Species (ROS) | 1 µM | Senescent Fibroblasts | Significant reduction | [2][3] |

| Mitochondrial Membrane Potential | Not specified | Senescent Fibroblasts | Significant increase | [2] |

| Glycolysis Rate (ECAR) | Not specified | Senescent Fibroblasts | Reduction in basal and compensatory glycolysis | [2] |

| IL-6 Expression | Not specified | Senescent Fibroblasts | Significant reduction | [2][3] |

| IL-8 Expression | Not specified | Senescent Fibroblasts | Significant reduction | [2][3] |

| RAC2 Expression | Not specified | Senescent Fibroblasts | Significant reduction | [2][3] |

| LINC00294 Expression | Not specified | Senescent Fibroblasts | Significant reduction | [2][3] |

Downregulation of RAC2 and LINC00294

The anti-senescence effects of this compound are associated with the downregulation of Rac family small GTPase 2 (RAC2) and Long Intergenic Non-Protein Coding RNA 294 (LINC00294).[2][3] These molecules are implicated in ROS production and the inflammatory phenotype of senescent cells.

Experimental Protocols

-

Cell Line: Human Dermal Fibroblasts (HDFs).

-

Method: Replicative senescence is induced by serial passaging of the cells until they reach a state of growth arrest. Senescence can be confirmed by senescence-associated β-galactosidase (SA-β-gal) staining.

-

Method: Flow cytometry using a fluorescent probe like Dihydrorhodamine 123 (DHR123).

-

Procedure:

-

Senescent cells are treated with 1 µM this compound.

-

Cells are harvested and washed with PBS.

-

Cells are incubated with DHR123 at a concentration of 10 µg/mL.

-

The fluorescence intensity is measured using a flow cytometer.[2]

-

-

Method: Quantitative Real-Time PCR (qRT-PCR).

-

Procedure:

-

Total RNA is extracted from treated and untreated senescent cells.

-

cDNA is synthesized from the RNA using reverse transcriptase.

-

qRT-PCR is performed using primers specific for IL-6, IL-8, RAC2, and LINC00294.

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

Other Potential Mechanisms of Action

While the anti-inflammatory and anti-senescence activities of this compound are the most well-documented in cellular models, preliminary evidence suggests other potential mechanisms.

Enzyme Inhibition

One study has reported that this compound can inhibit the activity of pig kidney Na+, K+-ATPase.[6] This suggests a potential therapeutic application in hypertension.

Table 3: Inhibitory Effect of this compound on Na+, K+-ATPase Activity

| This compound Concentration (mg/mL) | Enzyme Source | Observed Effect (% inhibition) | Reference |

| 2 | Pig Kidney | ~50% | [6] |

| 0.25 | Pig Kidney | 39.75% | [6] |

Antioxidant Activity

This compound is recognized as a potent antioxidant, primarily acting by scavenging free radicals.[1] This is a common feature of flavonoids and likely contributes to its other observed biological activities.

Anti-cancer and Antimicrobial Activities

The potential for this compound to exhibit anti-cancer and antimicrobial effects has been suggested, in line with the known properties of many flavonoids.[1] However, detailed studies elucidating the specific mechanisms of action in cancer cell lines or against various microbes are currently limited. Further research is needed to explore these potential therapeutic avenues.

Conclusion

This compound is a promising bioactive compound with well-defined mechanisms of action in cellular models, particularly in the contexts of inflammation and cellular senescence. Its ability to modulate key signaling pathways like ERK1/2/mTOR/HIF-1α and to reduce oxidative stress highlights its therapeutic potential. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, encouraging further investigation into the multifaceted pharmacological properties of this compound. Future studies are warranted to explore its potential in other areas, such as oncology and infectious diseases, and to translate these preclinical findings into clinical applications.

References

- 1. Natural Compounds As Modulators of Non-apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Lipopolysaccharide-Induced Inflammation in Microglia through Regulation of HIF-1α-Mediated Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Mechanisms of Bioactive Compounds from Solanaceae: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

Isoschaftoside: A Technical Review of its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside is a naturally occurring bioactive flavonoid C-glycoside found in a variety of plants, including those in the Fabaceae and Poaceae families.[1] Structurally, it is an apigenin derivative, specifically apigenin-6-C-arabinoside-8-C-glucoside.[2][3] This compound has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antitumor effects.[1][4][5][6] Its potent antioxidant properties, in particular, make it a compelling candidate for mitigating conditions associated with oxidative stress.[1] This technical guide provides an in-depth review of the existing literature on the antioxidant properties of this compound, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.

Antioxidant Activity: Quantitative Data

The antioxidant capacity of this compound has been evaluated through various in vitro assays. While many studies confirm its potent free-radical scavenging ability, specific quantitative data, such as IC50 values for the pure compound, are not consistently reported across the literature. The data is often presented for plant extracts rich in this compound and other flavonoids.

A comprehensive search of available literature did not yield specific IC50 or equivalent quantitative values for isolated, purified this compound from DPPH, ABTS, or other common antioxidant assays. The tables below summarize data from studies on extracts where this compound is a known component, or for closely related compounds, to provide context for its potential activity.

Table 1: Antioxidant Activity of Extracts Containing this compound or Related Compounds

| Plant/Compound Source | Assay | Result (e.g., IC50, % Inhibition) | Reference |

| Carlina vulgaris extract (rich in this compound) | Cellular Antioxidant Assay (H2O2-induced stress) | Potent antioxidant activity, protected cells against cytotoxicity | [4] |

| Monotheca buxifolia fruit fractions | DPPH Radical Scavenging Activity | EC50 values ranged from 24.1 to >100 µg/mL | [7] |

| Monotheca buxifolia fruit fractions | ABTS Radical Scavenging Activity | EC50 values ranged from 26.3 to >100 µg/mL | [7] |

| Acteoside (a related phenylpropanoid glycoside) | DPPH Radical Scavenging Activity | 82.84% inhibition at 25 µg/mL | [8] |

| Acteoside (a related phenylpropanoid glycoside) | •OH Radical Scavenging Activity | 89.46% inhibition at 25 µg/mL | [8] |

Note: EC50 is the effective concentration required to obtain a 50% antioxidant effect. Lower values indicate higher antioxidant activity.

Experimental Protocols for Antioxidant Assessment

The evaluation of this compound's antioxidant properties typically involves a panel of standardized assays. The following sections detail the methodologies for the most common experimental protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common methods for assessing antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[9]

Principle: DPPH is a stable free radical with a deep purple color and a characteristic absorption maximum around 517 nm.[9][10] When an antioxidant donates an electron or hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.[9]

Detailed Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a stock solution (e.g., 0.2 mg/mL or a specific molarity like 0.1 mM) of DPPH in a suitable solvent like methanol or ethanol.[9][11] This solution should be freshly prepared and protected from light.[9][11]

-

Test Sample Preparation: Dissolve this compound or the plant extract in the same solvent to create a series of dilutions (e.g., 10, 25, 50, 100 µg/mL).

-

Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, to serve as a positive control.[9]

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard (e.g., 20-100 µL).[12]

-

Add the DPPH working solution to each well/cuvette (e.g., 200 µL).[12]

-

Prepare a blank sample containing only the solvent and the DPPH solution.

-

Shake the mixture vigorously and incubate it in the dark at room temperature for a specified period (typically 30 minutes).[9][10]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.[9][10]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank (DPPH solution without the sample) and Abs_sample is the absorbance of the DPPH solution with the test sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore with a characteristic absorbance at 734 nm.[13][14] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the reduction in absorbance at 734 nm, is proportional to the antioxidant's activity.[13]

Detailed Methodology:

-

Reagent Preparation:

-

ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[14][15]

-

Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 (±0.02) at 734 nm.[13][14]

-

Test Sample and Control Preparation: Prepare serial dilutions of the test sample and a positive control (e.g., Trolox) as described for the DPPH assay.

-

-

Assay Procedure:

-

Add a small volume of the test sample or standard to a defined volume of the ABTS•+ working solution (e.g., 10 µL of sample to 190 µL of ABTS•+ solution).

-

Mix thoroughly and incubate at room temperature for a specific time (e.g., 5-6 minutes).[13]

-

A blank is prepared with the solvent and the ABTS•+ working solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 734 nm.

-

The scavenging activity is calculated using the same formula as for the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.

Principle: Adherent cells are cultured and pre-loaded with a cell-permeable probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[16] Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH. Then, a free radical generator (e.g., AAPH) is added, which oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). In the presence of an antioxidant like this compound, the oxidation of DCFH is inhibited or reduced, leading to a decrease in fluorescence intensity.[16]

Detailed Methodology:

-

Cell Culture: Culture adherent cells (e.g., human skin fibroblasts or HepG2 cells) in a 96-well microplate until they reach confluence.[16]

-

Pre-incubation:

-

Induction of Oxidative Stress:

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm for DCF) at regular intervals using a fluorescence plate reader.

-

The antioxidant activity is determined by comparing the fluorescence in the cells treated with this compound to the control cells (treated only with the radical initiator). A reduction in fluorescence indicates antioxidant activity.

-

Signaling Pathways and Mechanisms of Action

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key intracellular signaling pathways involved in inflammation and cellular stress responses.

Inhibition of Pro-inflammatory Pathways

Chronic inflammation is intrinsically linked to oxidative stress. This compound has been shown to suppress the production of pro-inflammatory mediators in microglial cells, which are key players in neuroinflammation.[5] This anti-inflammatory effect is mediated, at least in part, through the regulation of Hypoxia-Inducible Factor-1α (HIF-1α).

Key Findings:

-

This compound significantly reduces the expression of pro-inflammatory mediators such as nitric oxide (NO), COX-2, TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated microglial cells.[5]

-

This effect is linked to the inhibition of the HIF-1α pathway. This compound was found to decrease the expression of HIF-1α and its downstream glycolytic enzymes.[5]

-

The upstream regulation involves the inhibition of the phosphorylation of ERK1/2 and mTOR, key signaling molecules that can activate HIF-1α.[5]

Caption: this compound inhibits LPS-induced neuroinflammation by suppressing the ERK/mTOR/HIF-1α axis.

Modulation of Anti-Senescence and Cellular Metabolism

Recent studies have highlighted this compound's role in combating cellular senescence, a process closely associated with accumulated oxidative stress.

Key Findings:

-

This compound significantly reduces reactive oxygen species (ROS) in senescent cells.[17]

-

It has been suggested that the C-glycosidic bond in this compound contributes to its stability and prolonged antioxidant activity within the cell compared to other flavonoids.[17]

-

This compound enhances mitochondrial function and reduces glycolysis rates in senescent cells, suggesting it helps restore more efficient metabolic function.[18]

Caption: Workflow of this compound's effect on improving cellular senescence phenotypes.

Conclusion

This compound is a potent natural antioxidant that operates through multiple mechanisms. It is an effective direct scavenger of free radicals and also modulates key cellular signaling pathways involved in inflammation and metabolism, such as the ERK/mTOR/HIF-1α axis. Its ability to reduce ROS and improve mitochondrial function in senescent cells highlights its potential as a therapeutic agent for age-related and oxidative stress-driven diseases. While existing literature strongly supports its antioxidant capacity, further research is required to establish a comprehensive quantitative profile of the pure compound and to fully elucidate its effects in in vivo models. The detailed experimental protocols and pathway analyses provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound | 52012-29-0 | MI33288 | Biosynth [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C26H28O14 | CID 3084995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Inhibits Lipopolysaccharide-Induced Inflammation in Microglia through Regulation of HIF-1α-Mediated Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissection of the general two-step di-C-glycosylation pathway for the biosynthesis of (iso)schaftosides in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Antioxidant Potential, Total Phenolics and Flavonoids of Different Solvent Fractions of Monotheca Buxifolia Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. iomcworld.com [iomcworld.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 17. Identification of Cellular this compound-Mediated Anti-Senescence Mechanism in RAC2 and LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Isoschaftoside: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoschaftoside, a naturally occurring C-glycosylflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and antioxidant properties. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first identified as a C-glycosyl compound, specifically an apigenin substituted at positions 6 and 8 by alpha-L-arabinopyranosyl and beta-D-glucosyl residues, respectively[1]. It is recognized by the CAS Registry Number 52012-29-0[2][3]. This flavonoid has been isolated from a variety of plant species, highlighting its widespread distribution in the plant kingdom.

Early research focused on its role as an allelochemical. For instance, studies on Desmodium uncinatum revealed that its root exudates contain this compound, which acts as an inhibitor against the parasitic weed Striga hermonthica, a significant threat to maize crops in East Africa. Bioassay-guided fractionation of D. uncinatum root extracts identified this compound as the primary active compound responsible for inhibiting the radicle growth of germinated S. hermonthica[4][5]. Further research has confirmed its presence in other plants such as Camellia sinensis (tea), Glycine max (soybean), Syngonium podophyllum, and Viola yedoensis[1][6][7].

The therapeutic potential of this compound has been a more recent focus of investigation. Its anti-inflammatory, antioxidant, neuroprotective, and even antitumor activities have been reported in numerous preclinical studies, paving the way for its exploration in drug discovery and development[3][8][9].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C26H28O14 | [1][3] |

| Molecular Weight | 564.5 g/mol | [1][3] |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | [1] |

| CAS Number | 52012-29-0 | [1][2][3] |

| Appearance | Not specified in the provided results | |

| Solubility | Slightly soluble in water | [10] |

Isolation and Purification Protocols

The isolation of this compound from plant matrices typically involves a multi-step process encompassing extraction, fractionation, and purification. Modern chromatographic techniques have enabled the isolation of highly pure this compound.

General Experimental Workflow

The general workflow for isolating this compound is depicted in the following diagram.

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

Protocol 1: Isolation from Desmodium uncinatum (Adapted from Patent CN102234296A)

This method describes a three-step process to obtain high-purity this compound[11].

-

Extraction:

-

Herbal material of Desmodium uncinatum is ultrasonically extracted with a 50-70% aqueous ethanol solution.

-

The resulting extract is then concentrated under vacuum.

-

-

Enrichment using Macroporous Adsorption Resin:

-

The concentrated extract is loaded onto a macroporous adsorption resin column (e.g., D140 or LD605 type).

-

The column is first washed with water to remove impurities.

-

A gradient elution with 30-70% ethanol is then performed to elute the flavonoid C-glycosides.

-

The eluate containing the enriched fraction is collected and dried under vacuum.

-

-

Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

The enriched fraction is further purified using HSCCC.

-

A two-phase solvent system is employed. Examples include:

-

Chloroform:n-butanol:water (volume ratio of 2-3 : 1-2 : 2-3)

-

n-hexane:ethyl acetate:methanol:water (volume ratio of 3-5 : 2-3 : 3-4 : 1-3)

-

-

The separation yields this compound with a purity exceeding 98%.

-

Protocol 2: Isolation from Syngonium podophyllum (Adapted from Gomes et al., 2014)

This protocol outlines the extraction and isolation from the leaves of Syngonium podophyllum[6].

-

Extraction:

-

Air-dried leaves (397g) are extracted with a 7:3 (v/v) mixture of ethanol and water (6L, 5 times) at room temperature.

-

-

Solvent Partitioning:

-

The crude extract is subjected to solvent-solvent partitioning with chloroform, ethyl acetate, and n-butanol.

-

-

Chromatographic Purification:

-